Antazoline Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antazoline sulfate is a first-generation antihistamine known for its anticholinergic properties. It primarily functions as a histamine H1 receptor antagonist, selectively binding to these receptors without activating them, which leads to the blockage of endogenous histamine action. This mechanism provides temporary relief from symptoms associated with allergic reactions, such as nasal congestion and allergic conjunctivitis. Antazoline sulfate is often formulated in eye drops or nasal sprays, frequently in combination with other agents like naphazoline for enhanced efficacy in treating allergic symptoms .

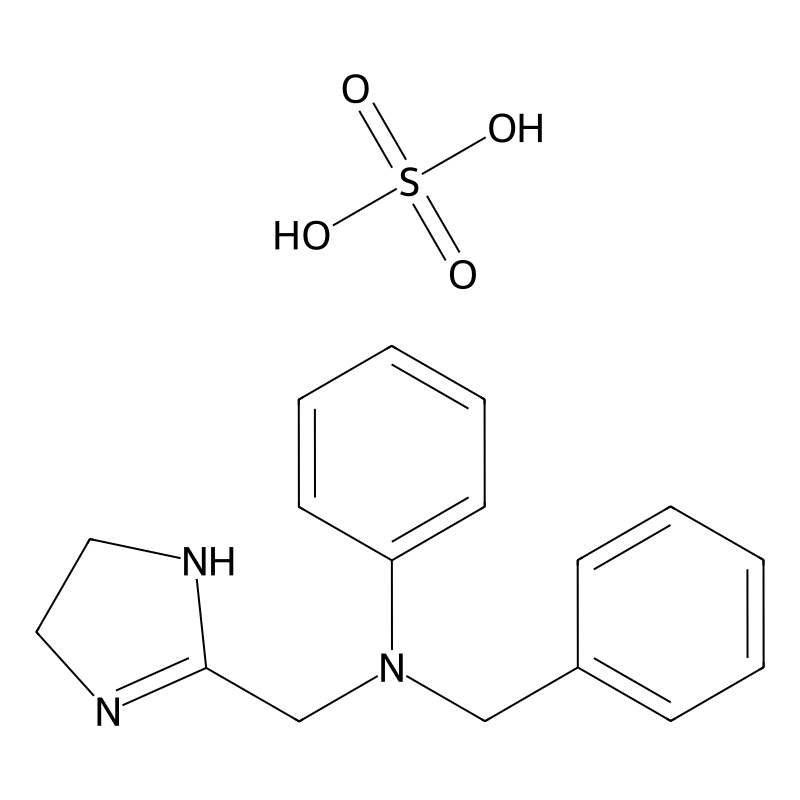

The chemical formula for antazoline sulfate is , with a molar mass of approximately 363.43 g/mol. Its structure includes a phenylbenzamine core, which is characteristic of many antihistamines .

Antazoline acts as an H1 histamine receptor antagonist []. Histamine is a molecule released by the body during allergic reactions. It binds to histamine receptors, triggering symptoms like runny nose, itchy eyes, and inflammation. Antazoline binds to these receptors competitively, preventing histamine from binding and leading to temporary relief of allergic symptoms [].

Physical and Chemical Properties

In addition to receptor interactions, antazoline sulfate can undergo hydrolysis and other metabolic transformations in biological systems, although specific metabolic pathways are not extensively documented .

The biological activity of antazoline sulfate is primarily attributed to its antagonistic effect on histamine H1 receptors. This action results in:

- Reduction of Allergic Symptoms: By blocking histamine's effects on blood vessels and sensory nerves, it alleviates symptoms such as itching, redness, and swelling.

- Anticholinergic Effects: These may lead to side effects such as dry mouth and sedation, common with first-generation antihistamines .

Research has also suggested potential links between prolonged use of first-generation antihistamines and cognitive decline in older adults due to their anticholinergic properties .

The synthesis of antazoline sulfate involves several steps typically starting from benzylamine and imidazole derivatives. A general method for synthesizing antazoline includes:

- Formation of Imidazole Ring: Reacting appropriate precursors to form the imidazole structure.

- Benzylation: Introducing the benzyl group through nucleophilic substitution.

- Sulfonation: Converting the base compound into its sulfate form by reacting it with sulfuric acid.

This multi-step synthesis allows for the production of antazoline sulfate with desired purity and yield .

Antazoline sulfate is utilized in various therapeutic contexts:

- Allergic Conjunctivitis: It is commonly used in eye drops to treat symptoms associated with allergic reactions affecting the eyes.

- Nasal Congestion Relief: The compound is effective in nasal sprays for alleviating congestion due to allergies or colds.

- Combination Therapies: Often combined with other agents like naphazoline for enhanced therapeutic effects .

Interaction studies have shown that antazoline sulfate can interact with various drugs and substances:

- CNS Depressants: Co-administration may enhance sedative effects due to its anticholinergic properties.

- Other Antihistamines: Caution is advised when combined with other antihistamines to avoid excessive sedation or adverse effects .

Additionally, studies have indicated potential interactions that could affect the pharmacokinetics of antazoline sulfate when taken alongside certain medications, necessitating careful monitoring.

Several compounds share structural or functional similarities with antazoline sulfate. Here are some notable comparisons:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Diphenhydramine | Histamine H1 receptor antagonist | Strong sedative effects | |

| Chlorpheniramine | Histamine H1 receptor antagonist | Less sedative than diphenhydramine | |

| Brompheniramine | Histamine H1 receptor antagonist | Longer duration of action |

Antazoline sulfate's uniqueness lies in its specific formulation for ocular use and its combination with vasoconstrictors like naphazoline, making it particularly effective for treating allergic conjunctivitis compared to other antihistamines that may not be as effective in this context .